

Solubility Profile of 8-Bromo-2-methoxyquinoline: A Technical Guide

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Compound of Interest

Compound Name: **8-Bromo-2-methoxyquinoline**

Cat. No.: **B179713**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **8-Bromo-2-methoxyquinoline** in common organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information derived from synthetic procedures and offers detailed experimental protocols for researchers to determine solubility in their own laboratory settings.

Qualitative Solubility of 8-Bromo-2-methoxyquinoline

Based on a review of synthetic methodologies for **8-Bromo-2-methoxyquinoline** and structurally related compounds, a qualitative understanding of its solubility can be inferred. The compound demonstrates solubility in a range of common organic solvents, a critical consideration for its use in synthesis, purification, and various applications in drug discovery and materials science. The following table summarizes the qualitative solubility based on its use as a solvent in reaction and purification steps.

Solvent	Classification	Solubility Inference	Application in Synthesis
Chloroform (CHCl ₃)	Chlorinated	Soluble	Reaction and extraction solvent
Dichloromethane (CH ₂ Cl ₂)	Chlorinated	Soluble	Reaction and extraction solvent
Ethyl Acetate (EtOAc)	Ester	Soluble	Eluent in column chromatography
Hexane	Alkane	Sparingly Soluble to Insoluble	Used as an anti-solvent or in combination with more polar solvents for chromatography
Methanol (MeOH)	Alcohol	Soluble	Recrystallization solvent
Acetone	Ketone	Soluble	Recrystallization solvent
Acetonitrile (MeCN)	Nitrile	Soluble	Reaction solvent
Dimethylformamide (DMF)	Amide	Soluble	Reaction solvent

Note: "Soluble" indicates that the compound dissolves sufficiently to be used in the specified application. "Sparingly Soluble" suggests that it has limited solubility. This information is qualitative and should be confirmed by quantitative analysis.

Experimental Protocols

For researchers requiring precise solubility data, the following protocols outline standard methods for the synthesis of a related compound and for determining the solubility of a compound like **8-Bromo-2-methoxyquinoline**.

Synthesis of 5-Bromo-8-methoxyquinoline (Analogue)

This procedure, adapted from a documented synthesis of a closely related compound, provides a basis for handling and purifying bromo-methoxyquinoline derivatives.[1]

Materials:

- 8-methoxyquinoline
- Bromine
- Chloroform (CHCl₃)
- Dichloromethane (CH₂Cl₂)
- 5% Sodium Bicarbonate (NaHCO₃) solution
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Ethyl Acetate (EtOAc)
- Hexane

Procedure:

- A solution of bromine (1.1 equivalents) in CHCl₃ is added dropwise to a solution of 8-methoxyquinoline (1 equivalent) in distilled CH₂Cl₂ over 10 minutes in the dark at ambient temperature.[1]
- The reaction mixture is stirred for 2 days, with progress monitored by Thin Layer Chromatography (TLC).[1]
- Upon completion, the organic layer is washed three times with a 5% NaHCO₃ solution, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.[1]
- The crude product is purified by column chromatography on a short alumina column, eluting with a 1:3 mixture of ethyl acetate and hexane to yield the final product.[1]

General Protocol for Equilibrium Solubility Determination

This protocol describes a standard method for determining the equilibrium solubility of a compound in various solvents.

Materials:

- **8-Bromo-2-methoxyquinoline**
- A selection of organic solvents of interest (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, etc.)
- Vials with screw caps
- Orbital shaker or magnetic stirrer
- Temperature-controlled environment (e.g., incubator, water bath)
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
- Analytical balance

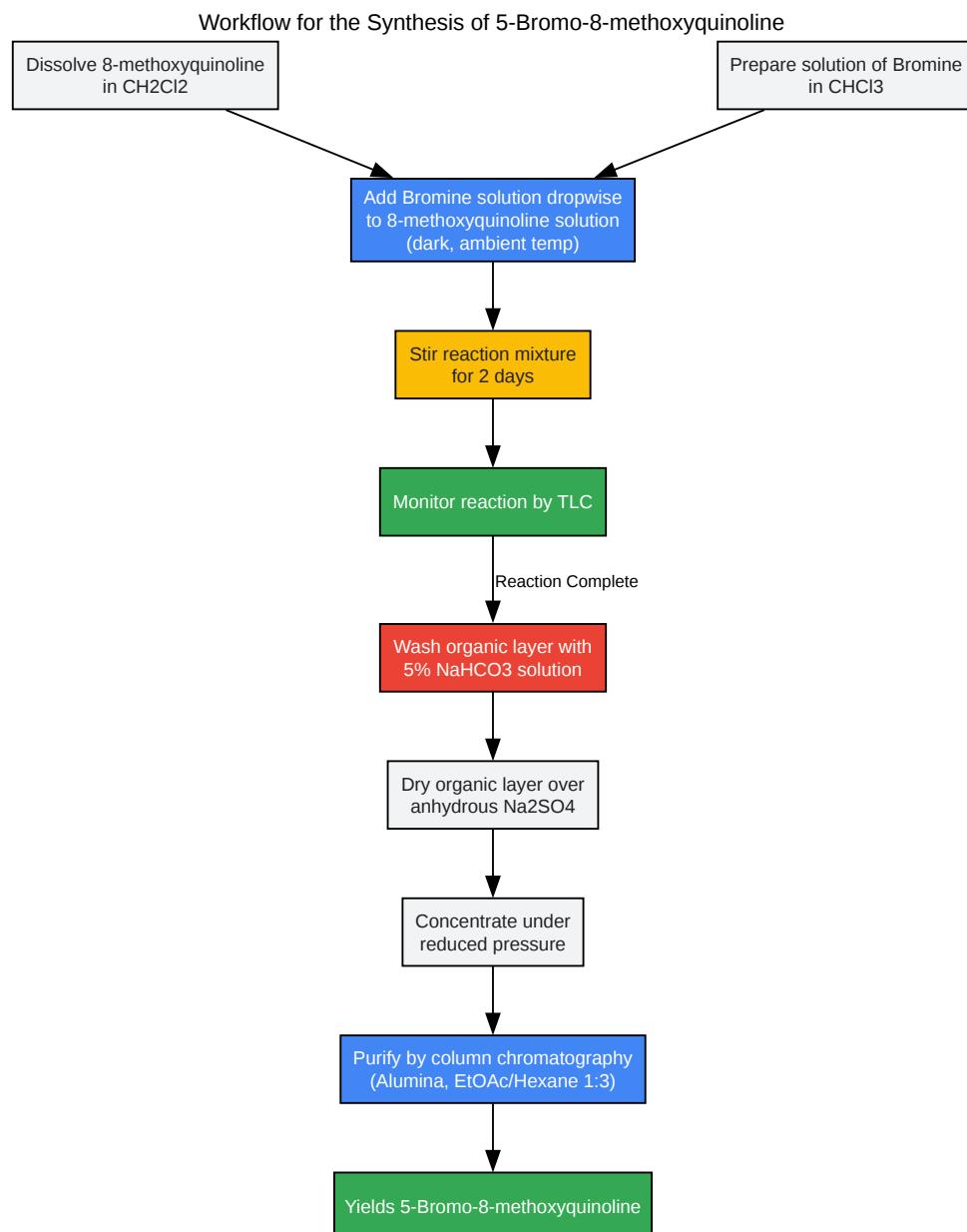
Procedure:

- Add an excess amount of **8-Bromo-2-methoxyquinoline** to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
- Seal the vials tightly and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).
- Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

- After equilibration, allow the samples to stand undisturbed for a short period to let the excess solid settle.
- Centrifuge the samples to pellet the remaining undissolved solid.
- Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
- Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of **8-Bromo-2-methoxyquinoline** in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.
- Calculate the solubility in the original solvent, accounting for the dilution factor.

Visualizations

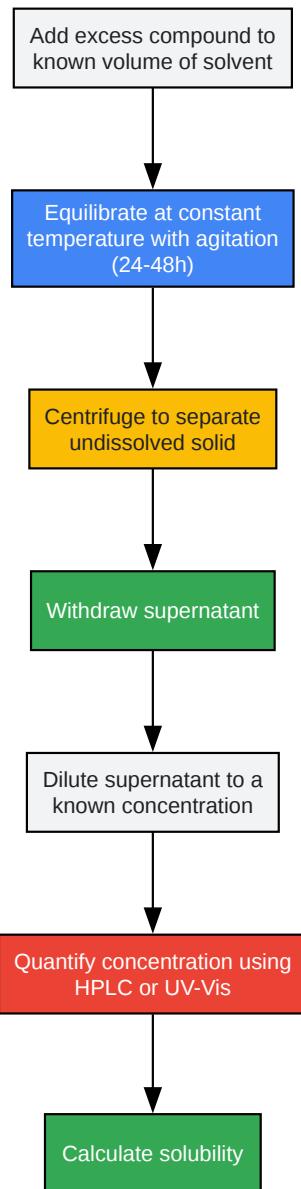
The following diagrams illustrate a representative synthetic workflow and a general protocol for solubility determination.



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Synthesis Workflow

General Workflow for Solubility Determination

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References

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